molecular formula C7H14BrNO2S2 B12845332 4-Bromomethanesulfonyl-2,2-dimethylthiomorpholine

4-Bromomethanesulfonyl-2,2-dimethylthiomorpholine

Cat. No.: B12845332
M. Wt: 288.2 g/mol
InChI Key: OMDPYZHTGWALFG-UHFFFAOYSA-N
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Description

4-Bromomethanesulfonyl-2,2-dimethylthiomorpholine is a chemical compound with the molecular formula C7H14BrNO2S2 It is a derivative of thiomorpholine, characterized by the presence of a bromomethanesulfonyl group and two methyl groups attached to the thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethanesulfonyl-2,2-dimethylthiomorpholine typically involves the reaction of thiomorpholine with bromomethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Thiomorpholine+Bromomethanesulfonyl chlorideThis compound\text{Thiomorpholine} + \text{Bromomethanesulfonyl chloride} \rightarrow \text{this compound} Thiomorpholine+Bromomethanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethanesulfonyl-2,2-dimethylthiomorpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

4-Bromomethanesulfonyl-2,2-dimethylthiomorpholine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromomethanesulfonyl-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets. The bromomethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or receptor function, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine
  • 4-Fluoromethanesulfonyl-2,2-dimethylthiomorpholine
  • 4-Iodomethanesulfonyl-2,2-dimethylthiomorpholine

Comparison

Compared to its analogs, 4-Bromomethanesulfonyl-2,2-dimethylthiomorpholine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

Molecular Formula

C7H14BrNO2S2

Molecular Weight

288.2 g/mol

IUPAC Name

4-(bromomethylsulfonyl)-2,2-dimethylthiomorpholine

InChI

InChI=1S/C7H14BrNO2S2/c1-7(2)5-9(3-4-12-7)13(10,11)6-8/h3-6H2,1-2H3

InChI Key

OMDPYZHTGWALFG-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)S(=O)(=O)CBr)C

Origin of Product

United States

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